molecular formula C8H12N2O B1467787 2-(1H-imidazol-1-yl)cyclopentan-1-ol CAS No. 1184093-57-9

2-(1H-imidazol-1-yl)cyclopentan-1-ol

Cat. No. B1467787
M. Wt: 152.19 g/mol
InChI Key: UFWXFQBIQIVZOP-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-1-yl)cyclopentan-1-ol” is a compound with the molecular formula C8H12N2O . It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Imidazole is a core structure in many natural products such as histidine, purine, histamine, and DNA-based structures . The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . For instance, Hadizadeh et al. synthesized a compound with a similar structure and evaluated its antihypertensive potential .


Molecular Structure Analysis

The molecular weight of “2-(1H-imidazol-1-yl)cyclopentan-1-ol” is 152.19 . The InChI code for this compound is 1S/C8H12N2O/c11-8(3-1-2-4-8)7-9-5-6-10-7/h5-6,11H,1-4H2,(H,9,10) .

Scientific Research Applications

Synthesis and Biological Evaluation

2-(1H-imidazol-1-yl)cyclopentan-1-ol and its derivatives have been explored for their potential applications in the field of medicinal chemistry. For instance, Touzeau et al. (2003) synthesized 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives to evaluate their cardiovascular effects as potential antihypertensive agents. They found that compounds with high affinities for imidazoline binding sites and alpha(2) receptor were the most active in lowering mean arterial blood pressure (Touzeau et al., 2003).

Structural Studies and Complexation

Pařík and Chlupatý (2014) investigated the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde. They achieved a better yield of 55% by modifying the literature procedure. This study underscores the versatility of imidazole derivatives in forming various structural complexes (Pařík & Chlupatý, 2014).

Antifungal Activity

Chevreuil et al. (2007) synthesized new compounds containing the 1H-imidazol-1-yl moiety, assessing their antifungal activity against various strains. Their study provides insights into the potential use of these compounds in antifungal applications (Chevreuil et al., 2007).

Corrosion Inhibition

Zhang et al. (2015) investigated imidazoline derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. They found that these compounds, due to their structure, showed significant inhibitive performance, highlighting their potential in industrial applications (Zhang et al., 2015).

Catalysis and Synthesis

Takaki et al. (2011) discovered that the imidazole carbene-catalyzed reaction of α,β-unsaturated aldehydes with unactivated enones produces pyranones, indicating the utility of imidazole derivatives in catalysis and organic synthesis (Takaki et al., 2011).

Spectroscopic Studies

Ramanathan (2017) characterized the synthesized 2-(4-methoxynaphthalen-1-yl)-1-(4-methoxyphenyl)-1H-phenanthro[9,10-d] imidazole using spectroscopic analysis, emphasizing the role of imidazole nitrogen in pharmacokinetics and medicinal chemistry (Ramanathan, 2017).

Mechanochromism and Sensing Properties

Sinha et al. (2019) explored the solid-state bright white light emission and mechanochromic behavior of a derivative of 1H-imidazol-2-yl. Additionally, it was used as a highly sensitive ratiometric luminescence sensor for Al3+ and pyrophosphate in solution, demonstrating the multifunctionality of such compounds (Sinha et al., 2019).

Safety And Hazards

The safety information for “2-(1H-imidazol-1-yl)cyclopentan-1-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

2-imidazol-1-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8-3-1-2-7(8)10-5-4-9-6-10/h4-8,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWXFQBIQIVZOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-1-yl)cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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